molecular formula C20H26N2O4S B2693487 2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide CAS No. 1797022-11-7

2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide

Cat. No. B2693487
CAS RN: 1797022-11-7
M. Wt: 390.5
InChI Key: BHMWDROUPZYQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(4-(3-methoxypiperidin-1-yl)phenyl)-5-methylbenzenesulfonamide, also known as MP-10, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to the class of compounds known as sulfonamides, which are widely used in medicine as antibiotics and diuretics. MP-10 has shown promise in treating a variety of conditions, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives, including compounds with benzenesulfonamide groups, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis in Organic Synthesis

Research on sulfonated Schiff base copper(II) complexes as catalysts for alcohol oxidation demonstrates the utility of benzenesulfonamide derivatives in selective catalysis. These complexes were effective in transforming alcohols into aldehydes and ketones, highlighting their role in organic synthesis (Hazra et al., 2015).

Antitumor Activity

Sulfonamide-focused libraries have identified compounds, including benzenesulfonamide derivatives, as potent cell cycle inhibitors with clinical trial potential for antitumor activity. These compounds disrupted tubulin polymerization or affected cell cycle phases, offering insights into their mechanism of action against cancer (Owa et al., 2002).

Synthesis and Structural Analysis

Studies on the synthesis and crystal structures of benzenesulfonamide derivatives provide insights into their chemical properties and potential applications in designing new therapeutic agents. The structural analysis helps understand the molecular interactions and stability of these compounds (Rodrigues et al., 2015).

properties

IUPAC Name

2-methoxy-N-[4-(3-methoxypiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-6-11-19(26-3)20(13-15)27(23,24)21-16-7-9-17(10-8-16)22-12-4-5-18(14-22)25-2/h6-11,13,18,21H,4-5,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMWDROUPZYQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.